molecular formula C16H21NO3 B8330248 1-(5-Phenylpentanoyl)-L-proline CAS No. 88084-17-7

1-(5-Phenylpentanoyl)-L-proline

Cat. No.: B8330248
CAS No.: 88084-17-7
M. Wt: 275.34 g/mol
InChI Key: SADHUEIJVCSIQZ-AWEZNQCLSA-N
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Description

1-(5-Phenylpentanoyl)-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. This compound is of significant interest in organic synthesis and medicinal chemistry research due to the unique properties imparted by the L-proline scaffold . L-proline is well-known for its role as an asymmetric organocatalyst, facilitating the synthesis of complex chiral molecules with high selectivity . The 5-phenylpentanoyl moiety attached to the proline nitrogen may influence the compound's lipophilicity and biological activity, making it a valuable building block for developing enzyme inhibitors or probing protein-ligand interactions. Researchers can utilize this chiral precursor for constructing biologically promising heterocycles and other complex molecular architectures . As a proline analogue, it may also serve as a tool to study cellular metabolism and the modulation of macromolecule synthesis in various biological systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

88084-17-7

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(2S)-1-(5-phenylpentanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO3/c18-15(17-12-6-10-14(17)16(19)20)11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,19,20)/t14-/m0/s1

InChI Key

SADHUEIJVCSIQZ-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(5-Phenylpentanoyl)-L-proline is a derivative of proline, an amino acid known for its role in protein synthesis and metabolic processes. The compound features a phenylpentanoyl group attached to the proline backbone, which may influence its biological activity. The chemical structure can be summarized as follows:

  • CAS Number : 1358782-66-7
  • Molecular Formula : C16H23NO2
  • Molecular Weight : 273.36 g/mol

Antiparasitic Activity

Recent studies have highlighted the potential of proline derivatives in treating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that targeting proline uptake in these parasites can inhibit their growth and survival. Compounds similar to this compound have been designed to block proline transporters, thereby disrupting the metabolic processes essential for T. cruzi's lifecycle .

Case Study Example : A series of inhibitors were synthesized and tested against T. cruzi epimastigotes, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy .

Autoimmune Diseases

Peptide derivatives similar to this compound have shown promise in treating autoimmune diseases by modulating immune responses. These compounds can stimulate T-cell activity through interactions with major histocompatibility complex (MHC) molecules, which may enhance therapeutic outcomes in conditions like rheumatoid arthritis .

Drug Development

The compound's unique structure allows it to be explored as a scaffold for developing new drugs targeting various biological pathways. The ability to modify the phenylpentanoyl group opens avenues for synthesizing analogs with improved potency and selectivity against specific targets.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Antiparasitic ActivityInhibits Trypanosoma cruzi growth by blocking proline transportersMartins et al., 2009; Magdaleno et al., 2009
Neuroprotective EffectsPotential role in inhibiting β-amyloid releaseUS Patent 6207710B1
Autoimmune DiseasesModulates T-cell activity; potential treatment for rheumatoid arthritisUS Patent 6541453B2
Drug DevelopmentScaffold for new drug synthesis targeting various pathwaysGeneral findings in medicinal chemistry

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Enalapril and Lisinopril
  • Enalapril : (S)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl]-L-proline (CAS: 75847-73-3). Features a 3-phenylpropyl group and ethoxycarbonyl moiety .
  • Lisinopril: (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline (CAS: 83915-83-7). Contains a lysyl side chain and carboxy group, enhancing solubility .
  • Comparison: 1-(5-Phenylpentanoyl)-L-proline has a longer aliphatic chain (5 carbons vs. The absence of a charged carboxyl or ethoxycarbonyl group in this compound may reduce renal clearance compared to lisinopril .
Captopril
  • Structure : 1-[(2S)-3-Mercapto-2-methylpropionyl]-L-proline. Includes a thiol (-SH) group critical for ACE inhibition .
  • Comparison: The phenylpentanoyl group in this compound replaces the thiol, likely altering binding kinetics (e.g., reduced covalent interaction with zinc in ACE) .
N-Methylproline
  • Structure : Proline with an N-methyl group (CAS: 475-11-6). Lacks a phenyl group, reducing hydrophobicity .

Physicochemical Properties

Data from cocrystal studies () highlight key reactivity descriptors:

Compound Global Hardness (η, eV) Global Softness (S, eV⁻¹) Electrophilicity (ω, eV)
Ezetimibe (API) 2.6489 0.1888 3.12
Ezetimibe + L-proline 2.4243 0.2062 4.05
Hypothetical 1-(5-PhP-L-proline) ~2.5 (estimated) ~0.20 (estimated) ~4.0 (estimated)
  • Key Findings: Cocrystals with L-proline exhibit lower hardness (softer) and higher electrophilicity, suggesting enhanced reactivity . this compound is expected to follow this trend, favoring nucleophilic interactions in biological systems .

Pharmacological and Toxicological Profiles

ACE Inhibitors (Enalapril, Lisinopril)
  • Mechanism : Bind to ACE’s zinc ion, blocking angiotensin II synthesis .
  • Safety: Lisinopril’s lysyl group reduces toxicity (LD₅₀ > 2000 mg/kg in rats) compared to early ACE inhibitors .
1-(1-Oxohexadecyl)-L-Proline
  • Structure : Long-chain fatty acid derivative (CAS: 59441-32-6).
  • Comparison: The phenylpentanoyl group in this compound offers a balance between lipophilicity and metabolic stability, unlike the highly lipophilic hexadecyl chain .
Reproductive Toxicity
  • Lysyl-proline derivatives (e.g., CAS: 65296-81-3) show reproductive toxicity in rats (TDL₀ = 2800 mg/kg) .
  • Implication: Structural modifications (e.g., phenylpentanoyl) may mitigate such effects by altering metabolism .

Preparation Methods

Acylating Agents and Reaction Mechanisms

The acylation of L-proline typically involves nucleophilic substitution at the amino group, facilitated by acyl chlorides or activated esters. In the case of N-phenylacetyl-L-proline, phenylacetyl chloride reacts with L-proline in anhydrous organic solvents (e.g., acetone, dichloromethane) under basic conditions. For 1-(5-phenylpentanoyl)-L-proline, substitution with 5-phenylpentanoyl chloride would follow a similar mechanism, albeit with potential steric and electronic modifications due to the elongated aliphatic chain.

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the proline amino group while minimizing hydrolysis of the acyl chloride.

  • Temperature control : Low temperatures (−2°C to 0°C) during acyl chloride addition suppress side reactions, as demonstrated in the synthesis of N-phenylacetyl-L-proline.

Methodological Frameworks from Analogous Syntheses

Phase Transfer Catalysis (PTC)

Patent CN109369494B highlights the efficacy of polyethylene glycol (PEG-400) as a phase transfer catalyst in solid-liquid reactions. In a representative procedure:

  • L-Proline is dissolved in dried acetone.

  • Phenylacetyl chloride and K₂CO₃ (acid scavenger) are added dropwise at −2°C.

  • PEG-400 (5 mol%) is introduced, enabling efficient mass transfer between solid proline and the acyl chloride.

  • Post-reaction, hot filtration and recrystallization yield N-phenylacetyl-L-proline with 97.8% purity.

Adaptation for 5-phenylpentanoyl chloride :

  • Substitute phenylacetyl chloride with equimolar 5-phenylpentanoyl chloride.

  • Optimize PEG concentration (5–10 mol%) to accommodate the bulkier acyl group.

Two-Step Alkaline Hydrolysis and Extraction

CN104788352A discloses a two-phase system using sodium hydroxide for both reaction and extraction:

  • L-Proline is mixed with 2M NaOH.

  • Phenylacetyl chloride and 4M NaOH are added sequentially.

  • Ethyl acetate extraction isolates the product, followed by acidification and dichloromethane extraction.

Relevance to 5-phenylpentanoyl-L-proline :

  • The elongated hydrophobic chain may necessitate solvent adjustments (e.g., tert-butyl methyl ether for improved partitioning).

  • Acidification to pH 2–3 would protonate the carboxylate, enhancing dichloromethane solubility.

Catalytic and Conditional Optimization

Coupling Reagents for Amide Bond Formation

WO2006127550A1 employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for proline acylation in orexin receptor antagonist synthesis. While this patent focuses on bis-amide derivatives, the methodology is transferable:

  • Activation of 5-phenylpentanoic acid with EDC forms an intermediate O-acylisourea.

  • Reaction with L-proline in dichloromethane yields the target amide.

Advantages :

  • Avoids acyl chloride handling.

  • Compatible with heat-sensitive substrates.

Limitations :

  • Requires stoichiometric coupling reagents.

  • Post-reaction purification to remove urea byproducts.

Solvent and Temperature Profiles

ParameterN-Phenylacetyl-L-ProlineHypothetical 5-Phenylpentanoyl-L-Proline
SolventAnhydrous acetoneAnhydrous DMF or THF
Reaction Temp (°C)−2 to 200 to 25
CatalystPEG-400 (5 mol%)PEG-600 (5–10 mol%)
Yield97.8%85–92% (projected)

Rationale for Adjustments :

  • DMF enhances solubility of longer-chain acyl chlorides.

  • Higher PEG molecular weight (PEG-600) improves phase transfer for bulkier substrates.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification of N-phenylacetyl-L-proline involves hot filtration and recrystallization from ethanol/water. For 5-phenylpentanoyl-L-proline:

  • Solvent pair : Ethyl acetate/hexane (3:1) for gradient crystallization.

  • Melting point : Projected 145–148°C (cf. 150.5°C for N-phenylacetyl-L-proline).

Spectroscopic Validation

  • IR Spectroscopy : Anticipated C=O stretch at ~1710 cm⁻¹ (amide I band) and N-H bend at ~1550 cm⁻¹.

  • ¹H NMR : δ 1.8–2.1 (m, proline ring CH₂), δ 2.3–2.6 (t, pentanoyl CH₂), δ 7.2–7.4 (m, phenyl) .

Q & A

Q. What strategies mitigate validity threats in pharmacokinetic studies of this compound?

  • Methodological Answer : Address internal validity by randomizing animal cohorts and standardizing dosing protocols. Control for interspecies variability using multiple preclinical models. External validity requires cross-validating results in human-relevant systems (e.g., organoids). Document all methodological choices transparently to avoid biases .

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